Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate
CAS No.:
Cat. No.: VC18612910
Molecular Formula: C12H19Br2NO2
Molecular Weight: 369.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19Br2NO2 |
|---|---|
| Molecular Weight | 369.09 g/mol |
| IUPAC Name | tert-butyl 2,2-dibromo-6-azaspiro[2.5]octane-6-carboxylate |
| Standard InChI | InChI=1S/C12H19Br2NO2/c1-10(2,3)17-9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3 |
| Standard InChI Key | IVZOISUKWYQWAH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC2(Br)Br |
Introduction
Molecular Structure and Chemical Properties
The compound’s spirocyclic architecture is defined by the IUPAC name tert-butyl 2,2-dibromo-6-azaspiro[2.5]octane-6-carboxylate, with the following key structural attributes:
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Spiro Junction: The six-membered piperidine ring shares a single atom (spiro carbon) with a two-membered cyclopropane ring, creating a rigid bicyclic system.
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Electrophilic Bromine Atoms: The 1,1-dibromo substitution on the cyclopropane ring enhances reactivity toward nucleophilic displacement, enabling diverse derivatization .
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Boc Protecting Group: The tert-butyl ester shields the secondary amine, improving stability during synthetic manipulations .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉Br₂NO₂ | |
| Molecular Weight | 369.09 g/mol | |
| IUPAC Name | tert-butyl 2,2-dibromo-6-azaspiro[2.5]octane-6-carboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC2(Br)Br | |
| InChIKey | IVZOISUKWYQWAH-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate involves a multi-step sequence starting from tert-butyl 4-methylenepiperidine-1-carboxylate. A critical step is the dibromocyclopropanation of the exocyclic double bond via dibromocarbene insertion :
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Dibromocarbene Generation: Sodium tribromoacetate (CBr₃CO₂Na) undergoes thermal decomposition in the presence of a phase-transfer catalyst (e.g., tetraethylammonium bromide) to generate dibromocarbene (CBr₂) .
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Cyclopropanation: The carbene reacts with the methylene group of tert-butyl 4-methylenepiperidine-1-carboxylate, forming the 1,1-dibromospiro[2.5]octane framework .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Dibromocarbene Formation | CBr₃CO₂Na, 70°C, CH₂Cl₂, Bu₄NBr | 85% | |
| Cyclopropanation | tert-Butyl 4-methylenepiperidine-1-carboxylate, 70°C, 5.5 h | 70% |
Mechanistic Insights
The dibromocarbene insertion proceeds via a concerted [2+1] cycloaddition mechanism, where the carbene’s empty p-orbital interacts with the π-electrons of the methylene group. The steric bulk of the Boc group directs the carbene to the less hindered face, ensuring regioselectivity . Subsequent elimination of CO₂ and Br⁻ stabilizes the cyclopropane ring.
Reactivity and Applications
Nucleophilic Substitution
Cross-Coupling Reactions
The bromine atoms participate in Suzuki-Miyaura couplings with aryl boronic acids, facilitating the synthesis of biaryl-spirocyclic hybrids. This reactivity is leveraged in constructing pharmacophores for antiviral and anticancer agents .
Pharmaceutical and Industrial Relevance
The compound’s spirocyclic core is a privileged structure in drug discovery, offering conformational rigidity that enhances target binding. Key applications include:
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Antiviral Agents: Derivatives are intermediates in the synthesis of ledipasvir, a hepatitis C virus NS5A inhibitor .
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Kinase Inhibitors: Functionalized spirocycles modulate kinase activity in oncology targets.
Table 4: Industrial Applications
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